N-[3-(1H-imidazol-1-yl)propyl]-2-methylfuran-3-carboxamide
Description
N-[3-(1H-imidazol-1-yl)propyl]-2-methylfuran-3-carboxamide is a compound that features both an imidazole ring and a furan ring The imidazole ring is known for its presence in many biologically active molecules, while the furan ring is a five-membered aromatic ring containing oxygen
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-methylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-10-11(3-8-17-10)12(16)14-4-2-6-15-7-5-13-9-15/h3,5,7-9H,2,4,6H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYZGDQJKJUHQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2-methylfuran-3-carboxamide typically involves the reaction of 3-(1H-imidazol-1-yl)propylamine with 2-methylfuran-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-2-methylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazole ring can be reduced to form imidazolines.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X).
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of imidazolines.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical structure and properties:
- Molecular Formula : C₁₉H₃₁N₃O₂
- Molecular Weight : 325.48 g/mol
- IUPAC Name : N-[3-(1H-imidazol-1-yl)propyl]-2-methylfuran-3-carboxamide
Biological Activities
1. Antimicrobial Activity
this compound exhibits significant antimicrobial properties. Research indicates that compounds with imidazole rings often show activity against a range of bacteria and fungi, making this compound a candidate for developing new antimicrobial agents .
2. Anticancer Properties
Studies have highlighted the potential of this compound in cancer therapy. Its ability to inhibit specific cancer cell lines suggests that it may interfere with cellular proliferation pathways. For instance, derivatives of imidazole have been shown to induce apoptosis in cancer cells, which could be a mechanism through which this compound exerts its effects .
3. Neuroprotective Effects
Preliminary investigations suggest that this compound may also possess neuroprotective properties. The imidazole moiety is known for its role in neuropharmacology, and compounds containing this structure have been studied for their potential to protect neuronal cells from oxidative stress and apoptosis .
Therapeutic Applications
1. Drug Development
The unique structure of this compound makes it a valuable scaffold in drug design. Its derivatives can be synthesized to enhance pharmacological profiles, targeting specific diseases such as infections or cancers.
2. Combination Therapies
This compound could be explored in combination therapies, especially with other anticancer or antimicrobial agents. The synergistic effects observed in similar compounds suggest that it might enhance the efficacy of existing treatments while reducing side effects .
Case Studies
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, thereby inhibiting their activity. The furan ring may also interact with biological membranes, affecting their properties and functions. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
3-(1H-imidazol-1-yl)propylamine: A precursor in the synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2-methylfuran-3-carboxamide.
2-methylfuran-3-carboxylic acid: Another precursor used in the synthesis.
Imidazole derivatives: Compounds containing the imidazole ring, known for their biological activities.
Uniqueness
This compound is unique due to the combination of the imidazole and furan rings in its structure This dual functionality allows it to interact with a wide range of biological targets and exhibit diverse biological activities
Biological Activity
N-[3-(1H-imidazol-1-yl)propyl]-2-methylfuran-3-carboxamide is a compound characterized by its unique structural features, including an imidazole ring and a furan ring. These components are often associated with significant biological activities, making this compound a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 225.27 g/mol. The compound can be synthesized through the reaction of 3-(1H-imidazol-1-yl)propylamine with 2-methylfuran-3-carboxylic acid, typically employing coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of catalysts such as 4-dimethylaminopyridine (DMAP) .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The imidazole ring can coordinate with metal ions or bind to active sites on enzymes, potentially inhibiting their function. The furan moiety may interact with cellular membranes, influencing their properties and leading to various biological effects, including antimicrobial and anticancer activities .
Antimicrobial Properties
Research indicates that compounds containing imidazole and furan rings exhibit notable antimicrobial effects. Studies have shown that this compound demonstrates activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways .
Anticancer Activity
This compound has been investigated for its potential anticancer properties. In vitro studies revealed that the compound can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation .
Enzyme Inhibition
The compound has been studied as a potential enzyme inhibitor. Preliminary findings suggest that it may inhibit key enzymes involved in cancer metabolism, which could lead to reduced tumor growth rates. Further research is required to elucidate the specific targets and mechanisms involved .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Antimicrobial Activity | Evaluate efficacy against bacterial strains | Demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria. |
| Anticancer Effects | Assess impact on cancer cell lines | Induced apoptosis in multiple cancer types; activated caspase pathways leading to cell death. |
| Enzyme Inhibition | Investigate potential as an enzyme inhibitor | Showed promise in inhibiting key metabolic enzymes associated with cancer progression. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
